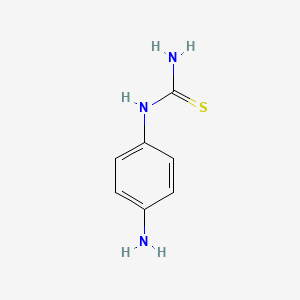

(4-Amino-phenyl)-thiourea

Description

Contextualization of Thiourea (B124793) Scaffolds in Organic Chemistry and Medicinal Chemistry Research

Thiourea and its derivatives are organosulfur compounds that have garnered substantial interest in the fields of organic and medicinal chemistry. chemicaljournal.inbohrium.com The thiourea functional group, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, provides a unique combination of structural and electronic properties. globalresearchonline.net This structure allows for a variety of chemical transformations, making thioureas versatile building blocks for the synthesis of a wide array of heterocyclic compounds. globalresearchonline.net The replacement of the oxygen atom in urea (B33335) with a sulfur atom significantly alters the molecule's electronegativity and, consequently, its chemical reactivity and biological interactions. globalresearchonline.net

In medicinal chemistry, thiourea derivatives are recognized as "privileged structures," meaning they are frequently found in a variety of drugs and bioactive compounds. chemicaljournal.innih.gov This is largely due to the ability of the thiourea group to form stable hydrogen bonds with biological targets such as proteins and enzymes, thereby modulating their activity. nih.gov The therapeutic potential of thiourea-containing compounds is extensive, with research demonstrating their utility as antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer agents. chemicaljournal.inresearchgate.net The versatility of the thiourea scaffold allows for the introduction of various substituents, enabling the fine-tuning of pharmacokinetic properties and biological activity. researchgate.net

Significance of the (4-Amino-phenyl)-thiourea Moiety as a Core Structure in Chemical Synthesis

The this compound moiety serves as a particularly important core structure in chemical synthesis due to the presence of reactive sites that facilitate further molecular elaboration. The amino group (-NH2) on the phenyl ring and the thiourea group (-NH-C(=S)-NH2) both offer opportunities for chemical modification, allowing for the creation of extensive libraries of derivative compounds.

The synthesis of this compound derivatives often involves the reaction of a substituted phenyl isothiocyanate with an amine or the reaction of an aminoquinazoline with thiophosgene (B130339) to yield an isothiocyanate derivative, which is then reacted with various amines. mdpi.com This straightforward and adaptable synthetic accessibility makes it a valuable starting material for creating complex molecules. For instance, it is used as an intermediate in the synthesis of various organic compounds, including dyes and other industrial chemicals.

The strategic placement of the amino group at the para-position of the phenyl ring influences the electronic properties of the entire molecule, which can be crucial for its interaction with biological targets. This specific arrangement can enhance the molecule's ability to participate in hydrogen bonding and π-π stacking interactions, which are vital for molecular recognition processes.

Scope and Research Objectives for Academic Investigations of this compound

Academic research centered on this compound and its derivatives is driven by a range of objectives, primarily focused on the discovery of new therapeutic agents and the development of novel synthetic methodologies. A significant area of investigation is the synthesis of new derivatives and the evaluation of their biological activities. nih.gov Researchers aim to explore the structure-activity relationships (SAR) of these compounds, systematically modifying the core structure to optimize their therapeutic effects and minimize potential toxicity.

Key research objectives include:

Synthesis of Novel Derivatives: Developing efficient and versatile synthetic routes to a wide range of this compound analogues. researchgate.net This includes introducing different substituents on the phenyl ring and the thiourea nitrogen atoms to modulate physicochemical properties like solubility and lipophilicity.

Biological Screening: Evaluating the synthesized compounds for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. researchgate.net For example, studies have explored the potential of these derivatives as inhibitors of enzymes like tyrosinase and cholinesterase. researchgate.net

Structural and Spectroscopic Characterization: Employing techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to elucidate the precise three-dimensional structure and electronic properties of the synthesized compounds. mdpi.comiucr.org This information is crucial for understanding their mechanism of action at a molecular level.

Computational and Docking Studies: Utilizing computational models to predict the binding interactions of this compound derivatives with their biological targets. biointerfaceresearch.com These in silico studies help in rational drug design and in understanding the structural features responsible for the observed biological activity.

Research Findings on this compound and its Derivatives

The following table summarizes key research findings related to the synthesis and characterization of this compound and its derivatives.

| Compound/Derivative | Synthesis Method | Key Characterization Data | Research Focus |

| This compound | Reaction of 4-chloroaniline (B138754) with thiourea in isopropanol. researchgate.net | Elemental analysis, chemical characteristics, and spectral data. researchgate.net | Synthesis of thiocarbamide intermediates. researchgate.net |

| 1-(4-Amino-phenyl)-3-(4-tert-butyl-benzoyl)-thiourea | Not detailed in the provided search results. | Stored at -20°C, insoluble in H2O. chemicalbook.com | Chemical properties and supply. chemicalbook.com |

| N-(3-aminophenyl) thiourea | Deprotection of an amino group-protected precursor. gsconlinepress.com | M.P. 82-84 °C; IR (cm⁻¹): 3282 (N-H), 1282 (C=S); ¹H NMR (CDCl₃, ppm): 7.51 (s, 1H, N-H). gsconlinepress.com | Synthesis and characterization of aniline (B41778) derivatives. gsconlinepress.com |

| 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)methyl]phenyl}-3-(2,4,6-trichlorophenyl)-thiourea | Reaction of a thiourea derivative with thiocarbohydrazide. nih.gov | UV λmax (EtOH) nm: 258. nih.gov | Synthesis of novel thiourea derivatives containing 1,2,4-triazole (B32235) moieties for biological evaluation. nih.gov |

| N-benzoyl-N'-(4-fluorophenyl) thiourea derivatives | Not detailed in the provided search results. | Physicochemical properties (LogP, MR) and ADMET prediction were studied. rjptonline.org | Anticancer drug design and computational studies. rjptonline.org |

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLRWLYVCHKHMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino Phenyl Thiourea and Its Derivatives

Conventional and Established Synthetic Routes to (4-Amino-phenyl)-thiourea

The traditional synthesis of this compound and related N-aryl thioureas predominantly relies on the reaction of an aromatic amine with a source of the thiocarbonyl group. One of the most common and established methods involves the reaction of an aniline (B41778) derivative with an alkali metal thiocyanate (B1210189), such as ammonium (B1175870) thiocyanate (NH₄SCN), in the presence of a strong acid. mdpi.com This reaction proceeds through the in-situ formation of isothiocyanic acid (HNCS), which is then attacked by the nucleophilic amine.

A widely utilized variation of this method for preparing N-aryl-N'-acyl thioureas involves the reaction of an aroyl chloride with ammonium thiocyanate to generate an aroyl isothiocyanate intermediate. This intermediate is then reacted with an appropriate arylamine. For instance, N-aryl-N'-aroyl thioureas can be synthesized under phase transfer catalysis conditions. tandfonline.com

Another classical and highly effective route is the reaction of an amine with a pre-formed isothiocyanate. For the synthesis of this compound, this would involve the reaction of p-phenylenediamine (B122844) with a suitable isothiocyanate. A common laboratory-scale synthesis involves reacting p-aminodimethylaniline with benzoyl isothiocyanate, followed by hydrolysis of the resulting benzoyl thiourea (B124793) to yield the desired product. nih.gov The initial reaction involves dissolving ammonium thiocyanate in a warm solvent like anhydrous acetone, to which benzoyl chloride is slowly added. After a brief reflux, a solution of the aniline derivative is added, leading to the precipitation of the thiourea derivative. nih.gov

The direct reaction of p-phenylenediamine with ammonium thiocyanate under acidic conditions has also been reported to produce 1,4-phenylenebis(thiourea) in high yield, demonstrating the feasibility of using diamines to create bis-thiourea structures. tandfonline.com

Table 1: Conventional Synthesis of this compound Analogs

| Starting Materials | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| p-Aminodimethylaniline, Benzoyl chloride | Ammonium thiocyanate, Acetone, NaOH (for hydrolysis) | p-Dimethylamino-phenyl thiourea | 95% (hydrolysis step) | nih.gov |

| N-(p-aminophenyl)piperidine, Benzoyl chloride | Ammonium thiocyanate, Acetone, NaOH (for hydrolysis) | p-(N-Piperidyl)-phenyl thiourea | 88% (hydrolysis step) | nih.gov |

| p-Phenylenediamine, Benzoyl chloride | Ammonium thiocyanate, Acetone | N,N'-bis(benzoylthiocarbamoyl)-1,4-phenylenediamine | - | researchgate.net |

Modern and Sustainable Approaches in the Synthesis of Thiourea Compounds

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of N-aryl-N'-nicotinoyl thiourea derivatives has been successfully achieved using microwave irradiation, leading to moderate yields. asianpubs.orgasianpubs.org Similarly, a rapid and efficient method for the synthesis of N-aryl-N'-aroyl thioureas has been reported under microwave irradiation and solvent-free conditions, often in combination with phase transfer catalysis. tandfonline.com The key advantages of this technique include significantly reduced reaction times and often improved yields compared to conventional heating methods. derpharmachemica.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another sustainable alternative. Ultrasound-assisted synthesis has been employed for the preparation of various heterocyclic compounds, including those derived from thioureas. rsc.orgnih.gov For instance, the synthesis of thiourea-linked pyrazole (B372694) derivatives has been achieved through an ultrasound-assisted, step-wise process starting from the reaction of a ketone with ammonium isothiocyanate. rsc.org This method often leads to higher yields and shorter reaction times compared to conventional stirring at room temperature. orientjchem.org

Solvent-Free Synthesis (Mechanochemistry): The mechanical grinding of reactants in the absence of a solvent, known as mechanochemistry, represents a highly sustainable synthetic route. The synthesis of substituted thioureas has been achieved by grinding a mixture of terephthaloyl dichloride, ammonium thiocyanate, and primary amines, affording the products in good yields within a short reaction time. tandfonline.com This solvent-free approach, often performed using a mortar and pestle or a ball mill, not only reduces environmental impact but can also lead to the formation of products that are difficult to obtain through solution-phase chemistry. beilstein-journals.org

Deep Eutectic Solvents (DES): Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are gaining traction as green reaction media. An efficient and general catalytic process for the direct preparation of monosubstituted thioureas has been developed using a choline (B1196258) chloride/tin(II) chloride deep eutectic solvent, which acts as both the catalyst and the reaction medium. researchgate.net This method allows for the synthesis of thioureas in moderate to excellent yields, and the DES can be recovered and reused multiple times without a significant loss in activity. researchgate.net

Strategies for Derivatization and Structural Diversification of the this compound Scaffold

The versatility of the this compound scaffold allows for extensive structural modifications, leading to a wide array of derivatives with tailored properties. These modifications can be broadly categorized into N-substitution, modifications on the aniline ring, and the incorporation of heterocyclic units.

N-Substituted this compound Derivatives

N-Alkylation and N-Acylation: The nitrogen atoms of the thiourea moiety and the amino group on the phenyl ring are nucleophilic and can undergo alkylation and acylation reactions. N-acylation of thioureas can be achieved using various acylating agents. For instance, a highly efficient method for the regioselective N-acylation of unsymmetrical thioureas has been developed using lead(II) salts and triethylamine. researchgate.net In unsymmetrical thioureas, acylation tends to occur on the nitrogen atom of the amine with a lower pKa. researchgate.net The synthesis of N-acyl thiourea derivatives often proceeds through the condensation of an acid chloride with ammonium thiocyanate to form an isothiocyanate intermediate, which then reacts with an amine. nih.gov

Modifications on the Aniline Ring System

Electrophilic Substitution: The aniline ring in this compound is activated towards electrophilic aromatic substitution, primarily at the ortho positions to the amino group. byjus.com However, the presence of two activating groups (the amino and thioureido groups) can lead to a lack of selectivity and potential side reactions. To control the substitution pattern, the amino group is often protected, for example, by acetylation, before carrying out reactions like halogenation, nitration, or sulfonation. stackexchange.com For instance, the sulfonation of 4-aminoacetophenone, a related precursor, can be achieved, and the resulting product can be further functionalized. researchgate.net

Incorporation of Heterocyclic Units

The this compound scaffold serves as a valuable building block for the synthesis of various heterocyclic compounds. The reactive thiourea moiety can participate in cyclization reactions with suitable reagents to form five- or six-membered rings. For example, thioureas are known precursors for the synthesis of 2-aminobenzothiazoles through intramolecular cyclization. conicet.gov.ar

Furthermore, the amino group on the phenyl ring can be used as a handle to introduce heterocyclic moieties. For example, new N-acyl thiourea derivatives incorporating thiazole (B1198619) or pyridine (B92270) nuclei have been synthesized. researchgate.net The synthesis of phenylthiourea-based pyrazole, thiazole, and pyran compounds has also been reported, highlighting the versatility of this scaffold in generating complex heterocyclic systems. tandfonline.com The reaction of thiosemicarbazide (B42300) derivatives, which are structurally related to thioureas, with various electrophiles can lead to the formation of thiadiazoles, oxazepines, and other heterocyclic systems. chemmethod.com

Catalyst-Assisted Synthetic Protocols for Thiourea Formation

The use of catalysts can significantly enhance the efficiency, selectivity, and sustainability of thiourea synthesis. Both metal-based and organocatalytic systems have been developed for this purpose.

Metal-Based Catalysis: Iodine has been shown to be an efficient catalyst for the synthesis of symmetrical N,N'-disubstituted thioureas by heating amines with thiourea under solvent-free conditions, with reactions completing in a very short time. tandfonline.com

Organocatalysis: Chiral thioureas themselves are a prominent class of organocatalysts, operating through hydrogen bonding interactions. wikipedia.orgnih.gov Their synthesis is often achieved by reacting a chiral amine with an isothiocyanate. mdpi.com For instance, several optically active thioureas derived from the (S)-1-(2-pyridyl)ethylamine enantiomer have been prepared and used as organocatalysts in asymmetric synthesis. mdpi.com Bifunctional amino-thiourea catalysts have proven effective in a range of enantioselective nucleophilic reactions. researchgate.net The design of these catalysts often involves combining a thiourea moiety with another functional group, such as a sulfoximine, to achieve high reactivity and stereoselectivity. beilstein-journals.org

Advanced Spectroscopic and Crystallographic Elucidation of 4 Amino Phenyl Thiourea Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For (4-Amino-phenyl)-thiourea, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

In the ¹H NMR spectrum, the aromatic protons on the para-substituted phenyl ring typically exhibit a characteristic AA'BB' splitting pattern. The protons ortho to the electron-donating amino group are expected to be shielded and appear at a lower chemical shift compared to the protons meta to the amino group (and ortho to the thiourea (B124793) group). The protons of the primary amine (-NH₂) and the two distinct N-H protons of the thiourea group generally appear as broad singlets that can be exchangeable with D₂O.

The ¹³C NMR spectrum is equally informative. The thiocarbonyl carbon (C=S) is particularly noteworthy, appearing at a characteristic downfield chemical shift, often in the range of 180–182 ppm for phenylthiourea (B91264) derivatives. mdpi.com The aromatic carbons show distinct signals, with their chemical shifts influenced by the electronic effects of the amino and thiourea substituents.

Table 1: Predicted NMR Data for this compound in DMSO-d₆

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| C=S | - | ~181 ppm |

| Ar-C (ipso, attached to -NHC(S)NH₂) | - | ~138-140 ppm |

| Ar-C (ipso, attached to -NH₂) | - | ~145-150 ppm |

| Ar-CH (ortho to -NH₂) | ~6.6-6.8 ppm (d) | ~114-116 ppm |

| Ar-CH (meta to -NH₂) | ~7.2-7.4 ppm (d) | ~125-128 ppm |

| -NH₂ | Broad singlet | - |

| Ar-NH-C(S) | Broad singlet | - |

| -C(S)NH₂ | Broad singlet | - |

Note: Predicted values are based on typical shifts for similar structural motifs. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. This technique confirms the molecular formula by matching the experimentally measured mass to the calculated exact mass.

For this compound, the molecular formula is C₇H₉N₃S. The calculated exact mass corresponding to this formula is 167.05171847 Da. HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very narrow margin of error (typically < 5 ppm), thus confirming the molecular formula.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. In the IR spectrum of this compound, characteristic absorption bands confirm the presence of its key functional groups. These include N-H stretching vibrations for both the primary amine and the thiourea group, aromatic C-H and C=C stretching, and vibrations corresponding to the C-N and C=S bonds. ukm.mymdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within conjugated systems. The phenyl ring and thiourea group in this compound constitute a conjugated system that gives rise to distinct absorption bands in the UV-Vis spectrum, typically corresponding to π → π* and n → π* electronic transitions. nih.gov

Table 2: Key Spectroscopic Data (IR and UV-Vis) for this compound

| Technique | Vibration / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | N-H Stretch (Amine, Thiourea) | 3100 - 3450 |

| Aromatic C-H Stretch | ~3000 - 3100 | |

| Aromatic C=C Stretch | ~1500 - 1600 | |

| C-N Stretch | ~1300 - 1450 | |

| C=S Stretch | ~700 - 850 and/or ~1250 | |

| UV-Vis | π → π* | ~260 - 280 nm |

| n → π* | ~330 - 360 nm |

Note: Values are typical for this class of compounds and can be influenced by solvent and concentration. ukm.mynih.govui.ac.id

X-ray Diffraction Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific structure for this compound is not detailed in the provided search results, the crystallography of numerous thiourea derivatives is well-documented. acs.org

These studies consistently show that the thiourea moiety tends to be nearly planar. A defining feature in the crystal packing of thiourea derivatives is the formation of robust intermolecular hydrogen bonds. Commonly, molecules form centrosymmetric dimers through pairs of N-H···S hydrogen bonds, creating a characteristic R²₂(8) ring motif. conicet.gov.ar Additional hydrogen bonds involving the amino group would further stabilize the crystal lattice, creating extended supramolecular networks.

Table 3: Illustrative Crystallographic Data for a Phenylthiourea Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | ~4.8 |

| b (Å) | ~17.1 |

| c (Å) | ~18.6 |

| **β (°) ** | ~96.5 |

| **Volume (ų) ** | ~1531 |

| Key Interactions | Intermolecular N-H···S hydrogen bonds |

Note: This data is for a related compound, 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, and serves only to illustrate the type of information obtained from an X-ray diffraction study.

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Molecular Characterization

Raman spectroscopy is a form of vibrational spectroscopy that is complementary to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability. For this compound, Raman spectra would provide further confirmation of its structural features. Strong Raman signals are expected for the symmetric vibrations of the phenyl ring and the C=S bond. The C=S stretching vibration, in particular, often gives a distinct band in the Raman spectrum. researchgate.net Analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational modes.

Chiroptical Spectroscopy for Enantiomeric Characterization of Chiral Derivatives

This compound itself is an achiral molecule and therefore does not exhibit chiroptical activity. However, it can serve as a scaffold for the synthesis of chiral derivatives. For instance, the primary amino group can be reacted with a chiral reagent to introduce a stereocenter.

Once a chiral derivative of this compound is synthesized, chiroptical techniques like Circular Dichroism (CD) spectroscopy become essential for its characterization. rsc.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. An enantiomerically pure sample will produce a characteristic CD spectrum with positive or negative bands (known as Cotton effects) at the wavelengths of its UV-Vis absorptions. The mirror-image spectrum would be observed for its opposite enantiomer. This technique is invaluable for confirming the synthesis of a chiral molecule, assessing its enantiomeric purity, and studying its stereochemical properties. rsc.orgrsc.org The development of chiral thiourea derivatives is an active area of research, particularly for their use as organocatalysts and as chiral solvating agents in NMR spectroscopy to determine the enantiomeric excess of other molecules. mdpi.comnih.govarkat-usa.org

Computational and Theoretical Investigations of 4 Amino Phenyl Thiourea

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, most notably Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure, reactivity, and spectroscopic properties of thiourea (B124793) derivatives. wikipedia.orgscispace.com These methods allow for the detailed analysis of molecular orbitals, charge distribution, and the prediction of various chemical phenomena.

Electronic Structure Analysis and Reactivity Predictions

DFT calculations are frequently employed to understand the electronic landscape of (4-Amino-phenyl)-thiourea. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to predict the molecule's reactivity. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

Studies on similar thiourea derivatives have shown that the nature and position of substituents on the phenyl ring significantly influence the electronic properties. For instance, electron-donating groups, like the amino group in this compound, are known to increase the HOMO energy level, enhancing the molecule's nucleophilicity. Conversely, electron-withdrawing groups tend to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.

The analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, helps in identifying the electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting sites of electrophilic and nucleophilic attack. For thiourea derivatives, the sulfur atom is often identified as a key active site. nih.gov

Table 1: Calculated Quantum Chemical Parameters for Thiourea Derivatives

| Parameter | Description | Typical Calculated Values | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies with substituent | researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies with substituent | researchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~3.1 eV for a related triazole-thione | rsc.org |

| Dipole Moment | Measure of molecular polarity | Varies with conformation | nih.gov |

Note: The values presented are illustrative and can vary based on the specific derivative and the computational method used.

Conformational Analysis and Tautomerism Studies

Thiourea derivatives can exist in different spatial arrangements (conformers) and tautomeric forms. Computational methods are vital for exploring the potential energy surface and determining the most stable structures.

Conformational analysis of acylthiourea derivatives has revealed that a planar acylthiourea group is often favored, with the C=O and C=S bonds in a pseudo-antiperiplanar conformation. This planarity can be stabilized by intramolecular hydrogen bonds. capes.gov.br For this compound, the rotation around the C-N bonds would lead to different conformers with varying energies.

Thioureas can exhibit thione-thiol tautomerism. DFT calculations can predict the relative stabilities of these tautomers in different environments (gas phase or in solution). The thione form is generally found to be more stable in many thiourea derivatives. mdpi.com The presence of different tautomers can significantly affect the molecule's biological activity and reactivity. jrespharm.com Studies on related systems have shown that the tautomeric equilibrium can be influenced by the nature of substituents on the phenyl ring. beilstein-journals.org

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. Theoretical calculations of vibrational frequencies, when compared with experimental data, can confirm the molecular structure and the presence of specific functional groups. capes.gov.brconicet.gov.ar For instance, the characteristic C=S stretching vibration in thioureas can be identified and assigned with the aid of DFT calculations. nih.gov

Time-dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra, providing insights into the electronic transitions occurring within the molecule. capes.gov.br The calculated absorption maxima can be correlated with experimental spectra to validate the computational model and understand the electronic structure.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Analysis of Binding Modes within Biological Receptor Models

Molecular docking studies have been performed on a wide range of thiourea derivatives to investigate their binding modes with various biological targets, including enzymes and DNA. biointerfaceresearch.comrsc.org These studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.

For example, in studies with enzymes like urease and carbonic anhydrase, the thiourea moiety often plays a crucial role in binding. The nitrogen and sulfur atoms can act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in the active site. rsc.orgtandfonline.com Docking studies on thiourea derivatives with DNA have shown interactions through groove binding and partial intercalation. biointerfaceresearch.com The amino group in this compound could potentially enhance binding affinity through additional hydrogen bonding opportunities.

Prediction of Binding Affinities and Molecular Interactions

A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or binding free energy (ΔG), which indicates the strength of the ligand-receptor interaction. tandfonline.com Lower binding energy values suggest a more stable complex and potentially higher biological activity.

Docking studies on various thiourea derivatives have demonstrated a correlation between the calculated binding affinities and their experimentally determined inhibitory activities against targets like epidermal growth factor receptor (EGFR) and various cancer cell lines. biointerfaceresearch.commdpi.com The predicted interactions provide a rational basis for the observed biological activities and guide the design of new, more potent derivatives. For instance, the presence of specific substituents on the phenyl ring can be correlated with changes in binding affinity, allowing for a structure-activity relationship (SAR) analysis. tandfonline.com

Table 2: Illustrative Molecular Docking Results for Thiourea Derivatives with Biological Targets

| Target | Ligand (Thiourea Derivative) | Predicted Binding Affinity (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| Urease | N-((4-acetylphenyl) carbamothioyl)-2,4-dichlorobenzamide | -35.12 kJ mol⁻¹ | Hydrogen bonds with His492 and CME592 | rsc.org |

| EGFR | 1-(4-((3-Chlorophenyl)amino)quinazolin-6-yl)-3-(4-methoxybenzyl)thiourea | Not specified | Hydrophobic interactions, potential for hydrogen bonding | mdpi.com |

| DNA | Symmetrical bis-thioureas | Varies | Partial intercalation, groove binding, hydrogen bonding | biointerfaceresearch.com |

| Carbonic Anhydrase II | 1-aroyl-3-(4-aminosulfonylphenyl)thioureas | Varies | Hydrogen bonds with active site residues, interaction with Zn ion | tandfonline.com |

Note: The data presented is for various thiourea derivatives and serves to illustrate the type of information obtained from molecular docking studies.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. acs.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the system, offering insights into conformational changes and intermolecular interactions. acs.orgnih.gov

Conformational Flexibility in Solvation and Complexation

The conformational landscape of thiourea derivatives, including this compound, is a key determinant of their chemical and biological activity. Studies on closely related diphenylthiourea compounds have revealed significant conformational flexibility, particularly around the C-N bonds of the thiourea backbone. science.govacs.org This flexibility allows the molecule to adopt various conformations in solution, influenced by the solvent environment. acs.org

In non-polar solvents, intramolecular hydrogen bonding between the N-H protons and the sulfur atom can influence the conformational preference. However, in polar or hydrogen-bond-accepting solvents, intermolecular interactions with solvent molecules become more significant, leading to a wider range of accessible conformations. The presence of the 4-amino group in this compound is expected to further enhance its interaction with polar solvents through hydrogen bonding.

When forming complexes with metal ions or host molecules, the conformational flexibility of this compound allows it to adapt its shape to fit the binding site. This induced-fit mechanism is crucial for the formation of stable complexes. nih.gov Computational studies on acylthiourea derivatives have shown that the molecule can adopt a planar or non-planar conformation depending on the substituents and the crystalline environment. science.gov This adaptability is a key feature in its ability to act as a versatile ligand.

Ligand-Protein Interaction Dynamics

Molecular dynamics simulations are instrumental in understanding the dynamic interactions between ligands and proteins. elifesciences.orgmdpi.com For thiourea derivatives, MD simulations have been employed to study their binding to various protein targets, revealing key interactions that stabilize the ligand-protein complex. acs.orgnih.govnih.govmdpi.com

Studies on thiourea derivatives as inhibitors of various enzymes have shown that the thiourea moiety often plays a crucial role in binding, typically through hydrogen bond interactions with amino acid residues in the active site. nih.govresearchgate.netmdpi.com The N-H protons of the thiourea group can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor.

The dynamic nature of these interactions, including the formation and breaking of hydrogen bonds and changes in the protein's conformation upon ligand binding, can be visualized and quantified through MD simulations, providing a detailed picture of the binding event. nih.govelifesciences.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. analis.com.mynih.govresearchgate.netresearchgate.net These methods are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. frontiersin.org

Numerous QSAR studies have been performed on thiourea derivatives to understand the structural requirements for various biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. analis.com.mynih.govresearchgate.netresearchgate.netjocpr.com These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors.

A common finding in QSAR studies of N-arylthioureas is the importance of electronic and hydrophobic parameters of the substituents on the phenyl ring in determining the biological activity. jocpr.com For example, the presence of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the thiourea backbone and the phenyl ring, thereby influencing interactions with biological targets.

Cheminformatics approaches, such as similarity analysis and compound clustering, have been used to analyze large datasets of thiourea derivatives and identify key structural motifs associated with specific activities. researchgate.net These studies provide a global view of the chemical space of thiourea derivatives and can guide the design of new compounds with desired properties. While specific QSAR models for this compound are not extensively reported, the general principles derived from studies on analogous series of compounds can be applied to predict its potential activities and to guide the design of future derivatives.

Table 1: Key Molecular Descriptors in QSAR Studies of Thiourea Derivatives

| Descriptor Type | Examples | Relevance to this compound |

| Constitutional | Molecular Weight, Number of Hydrogen Bond Donors/Acceptors | The amino group increases the number of hydrogen bond donors. |

| Topological | Connectivity Indices, Shape Indices | Describes the branching and overall shape of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Influences how the molecule fits into a binding site. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | The amino group is an electron-donating group, affecting the electronic properties. |

| Hydrophobic | LogP | The amino group increases the polarity and can decrease the LogP value. |

Table 2: Common Findings from Ligand-Protein Interaction Studies of Thiourea Derivatives

| Interaction Type | Key Residues Involved (Examples) | Role of this compound Moiety |

| Hydrogen Bonding | Asp, Glu, Asn, Gln, Ser, Thr, His | Thiourea N-H groups act as donors; Sulfur and Amino group act as acceptors/donors. |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp | The phenyl ring participates in hydrophobic interactions. |

| Pi-Pi Stacking | Phe, Tyr, Trp, His | The phenyl ring can engage in pi-pi stacking with aromatic residues. |

Biochemical and Molecular Mechanistic Studies of 4 Amino Phenyl Thiourea Derivatives Excluding Clinical Applications

Enzyme Inhibition Kinetics and Mechanistic Elucidation

Thiourea (B124793) derivatives are recognized for their ability to inhibit various enzymes, a characteristic attributed to the reactive nature of the thiourea moiety. biointerfaceresearch.com This section explores the kinetics and mechanisms of enzyme inhibition by (4-Amino-phenyl)-thiourea derivatives, with a particular focus on protein kinases.

Inhibition of Specific Protein Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often associated with diseases like cancer. ceon.rs Consequently, they are significant targets for therapeutic intervention. ceon.rs this compound derivatives have demonstrated inhibitory activity against several key protein kinases.

Epidermal Growth Factor Receptor (EGFR): Some 4-anilino-quinazoline derivatives featuring phenyl urea (B33335) or thiourea residues have been synthesized as dual inhibitors of EGFR and VEGFR-2. nih.gov Molecular docking studies suggest that these compounds can bind to the ATP-binding site of EGFR. mdpi.com For instance, certain derivatives have shown inhibitory activity against both wild-type EGFR and the T790M mutant. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Thiourea derivatives have been investigated as inhibitors of VEGFR-2, a key mediator of angiogenesis. biointerfaceresearch.com Some compounds have exhibited potent VEGFR-2 inhibition, with IC50 values in the sub-micromolar range. biointerfaceresearch.com The design of these inhibitors often involves creating hybrid molecules that combine the thiourea pharmacophore with elements from known VEGFR-2 inhibitors. biointerfaceresearch.com

HER-2: Certain thiourea derivatives incorporating heterocyclic rings have been designed to target HER-2. biointerfaceresearch.com For example, a compound with a dioxin-containing pyrazoline scaffold showed potent HER-2 inhibition with an IC50 of 0.03 µM. biointerfaceresearch.com

B-Raf: N-allylthiourea derivatives have been evaluated for their inhibitory effects on BRAF (V600E) protein kinase through molecular docking studies, which indicated a strong binding affinity. biointerfaceresearch.com

It is important to note that the specific inhibitory activity and potency of these derivatives are highly dependent on the nature and position of substituents on the this compound core.

Table 1: Inhibitory Activity of Selected Thiourea Derivatives against Protein Kinases

| Compound/Derivative Class | Target Protein Kinase | Reported Activity (IC50) | Reference |

| 3-(2,3-dihydrobenzo[b] biointerfaceresearch.comceon.rsdioxin-6-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HER-2 | 0.03 µM | biointerfaceresearch.com |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | K-Ras | 0.2 µM | biointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 µM | biointerfaceresearch.com |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast cancer cell lines | 2.2 - 5.5 µM | biointerfaceresearch.com |

| N-(Allylcarbamothioyl)-2-chlorobenzamide | MCF-7 (breast cancer) | 2.6 µM | biointerfaceresearch.com |

| 4-amino-2-(thio)phenol derivative (5i) | AKT | 1.26 µM | nih.gov |

| 4-amino-2-(thio)phenol derivative (5i) | ABL | 1.50 µM | nih.gov |

| Diaryl-thiourea-linked quinazoline (B50416) derivative (6) | EGFR | Not specified | nih.gov |

| 4-anilino-quinazoline derivative (8) | EGFRwt | 0.8 nM | nih.gov |

| 4-anilino-quinazoline derivative (8) | EGFRT790M/L858R | 2.7 nM | nih.gov |

Mechanistic Classification of Enzyme Inhibition

The mechanism by which this compound derivatives inhibit enzymes can vary. Kinetic studies are essential to classify the type of inhibition.

Competitive Inhibition: Many thiourea derivatives act as competitive inhibitors, particularly those targeting protein kinases. tandfonline.com They compete with the natural substrate (e.g., ATP) for binding to the enzyme's active site. tandfonline.com This is often observed when the derivative's structure mimics that of the endogenous ligand.

Non-competitive Inhibition: In some cases, non-competitive inhibition has been observed. For instance, a 4-aminocoumarin-based aroylthiourea was found to inhibit jack bean urease non-competitively. grafiati.com This suggests that the inhibitor binds to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency.

Mixed Inhibition: Some thiourea derivatives have been identified as mixed-type inhibitors, indicating they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

The specific mechanism of inhibition is a critical factor in understanding the biological activity of these compounds and for the rational design of more potent and selective inhibitors.

Molecular Interactions with Biological Macromolecules

The biological activity of this compound derivatives is fundamentally governed by their interactions with target macromolecules. Understanding these interactions at a molecular level is crucial for explaining their inhibitory potency and specificity.

Analysis of Hydrogen Bonding and Hydrophobic Interactions at Binding Sites

The thiourea moiety is a key player in molecular interactions, capable of forming hydrogen bonds through its N-H and C=S groups. The phenyl ring and other substituents contribute to hydrophobic interactions. plos.org

Hydrogen Bonding: The N-H groups of the thiourea core frequently act as hydrogen bond donors, interacting with acceptor residues in the binding pocket of enzymes. biointerfaceresearch.com For example, the thiourea N-H group of a potent VEGFR-2 inhibitor was shown to form a hydrogen bond with the key amino acid Asp1046. biointerfaceresearch.com Similarly, the amino group of the phenyl ring can also participate in hydrogen bonding. biointerfaceresearch.com The presence of both hydrogen bond donors and acceptors in the thiourea core facilitates robust interactions with various enzymes. biointerfaceresearch.com

Hydrophobic Interactions: The aromatic phenyl ring of the this compound scaffold often engages in hydrophobic interactions with nonpolar residues within the binding site. plos.orgundip.ac.id These interactions are crucial for stabilizing the ligand-receptor complex. plos.org The nature and size of substituents on the phenyl ring can be modified to optimize these hydrophobic interactions and enhance binding affinity. plos.org

Structural Determinants of Ligand-Receptor Specificity

The specificity of a this compound derivative for a particular biological target is determined by a combination of structural features. uct.ac.zanih.gov

Substituent Effects: The type and position of substituents on the phenyl ring and the thiourea nitrogen atoms significantly influence binding selectivity. biointerfaceresearch.com Electron-withdrawing groups, for instance, can increase the acidity of the thiourea N-H protons, enhancing their hydrogen bonding capability. biointerfaceresearch.com Bulky substituents can introduce steric hindrance, preventing the molecule from fitting into certain binding pockets while favoring others. mdpi.com

Pharmacophore Hybridization: A common strategy to enhance specificity and potency is molecular hybridization, where the this compound scaffold is combined with pharmacophoric elements from known active compounds. biointerfaceresearch.com This approach has been successfully used to develop potent inhibitors of various protein kinases. biointerfaceresearch.com

Cellular Pathway Modulation in In Vitro Biological Systems

The interaction of this compound derivatives with specific molecular targets ultimately leads to the modulation of cellular signaling pathways. These effects are typically studied in in vitro cell-based assays.

Thiourea derivatives have been shown to influence several cellular pathways. For example, by inhibiting protein kinases like EGFR and VEGFR-2, they can disrupt downstream signaling cascades involved in cell proliferation, survival, and angiogenesis. mdpi.com Some derivatives have been found to induce apoptosis in cancer cells, potentially through the modulation of Bcl-2 family proteins or by affecting cell cycle progression. biointerfaceresearch.commdpi.com

Furthermore, certain thiourea derivatives have been reported to modulate the NF-κB signaling pathway, a key regulator of inflammation. mdpi.com These compounds can inhibit the activation of NF-κB and the subsequent production of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.commdpi.com It is important to note that the specific cellular effects are highly dependent on the compound's structure and the cell type being investigated.

Investigation of Signal Transduction Pathway Interference in Cell Lines

Derivatives of this compound have been the subject of research to understand their interaction with cellular signaling pathways. Certain thiourea derivatives have been shown to modulate signaling pathways involved in cancer progression, such as those related to angiogenesis and cell proliferation. nih.gov For instance, some derivatives can interfere with the vascular endothelial growth factor receptor (VEGFR) signaling, which is crucial for the formation of new blood vessels, a process often co-opted by tumors for their growth. acs.org

In studies involving dipeptide derivatives containing a thiourea moiety, it was observed that these compounds could trigger apoptotic signaling through the ROS-dependent endoplasmic reticulum pathway. rsc.org This suggests an interference with cellular stress response pathways. Furthermore, some (4-phenylamino)quinazoline alkylthiourea derivatives have been identified as inhibitors of the NF-κB signaling pathway, a key regulator of inflammatory responses and cell survival. mdpi.com The specific mechanisms often involve the binding of these thiourea derivatives to key proteins within these pathways, such as kinases, thereby inhibiting their activity and disrupting the downstream signaling cascade. bohrium.com

Molecular Mechanisms of Cellular Responses (e.g., cell cycle arrest, apoptosis induction)

The interference of this compound derivatives with signal transduction pathways often culminates in significant cellular responses, most notably cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Arrest: Flow cytometry analyses have revealed that various thiourea derivatives can induce cell cycle arrest at different phases. For example, a thiazole (B1198619) derivative of this compound, specifically Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate (B77674) (compound 4b), was found to cause cell cycle arrest at the G2/M phase in the HL-60 leukemia cell line. bibliotekanauki.pl Another study on a dipeptide thiourea derivative (compound I-11) demonstrated cell cycle arrest in the S phase in NCI-H460 cells. rsc.org Similarly, a diarylthiourea derivative (compound 4) also induced S phase arrest in MCF-7 breast cancer cells. nih.gov This halting of the cell cycle prevents cancer cells from progressing through their division cycle, thereby inhibiting proliferation.

Apoptosis Induction: A primary mechanism by which these derivatives exert their effects is the induction of apoptosis. This is often a consequence of the cell cycle arrest and the activation of specific molecular pathways. For instance, the aforementioned thiazole derivative (compound 4b) was shown to induce pre-G1 apoptosis in HL-60 cells. bibliotekanauki.pl The mechanism of apoptosis induction often involves the activation of caspases, a family of proteases that execute the apoptotic program. Compound 4b was found to increase the concentration of caspase-3 by four-fold compared to untreated control cells. bibliotekanauki.pl Similarly, a diarylthiourea derivative (compound 4) also led to the upregulation of caspase-3 in MCF-7 cells, suggesting an intrinsic apoptotic pathway. nih.gov

Further mechanistic insights reveal that some thiourea derivatives can induce apoptosis through the endoplasmic reticulum stress pathway, as evidenced by the activation of caspase-12 and CHOP. rsc.org Annexin V-FITC staining assays have been used to confirm the apoptotic process, showing an increase in early and late apoptotic cells in response to treatment with these compounds. nih.govbibliotekanauki.pl

Table 1: Cellular Responses to this compound Derivatives

| Compound/Derivative | Cell Line | Cellular Response | Molecular Mechanism |

|---|---|---|---|

| Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate (4b) | HL-60 | Cell cycle arrest at G2/M phase, Apoptosis | Increased caspase-3 concentration |

| Dipeptide thiourea derivative (I-11) | NCI-H460 | Cell cycle arrest at S phase, Apoptosis | Activation of caspase-12 and CHOP, ROS-dependent ER pathway |

| Diarylthiourea derivative (4) | MCF-7 | Cell cycle arrest at S phase, Apoptosis | Upregulation of caspase-3, Intrinsic apoptotic pathway |

Structure-Activity Relationship (SAR) Studies for Biochemical Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity and for guiding the design of more potent compounds.

Several studies have highlighted key structural features that determine the biochemical potency of these derivatives. The nature of the substituents on the phenyl ring and the thiourea moiety plays a significant role. For example, the introduction of electron-withdrawing groups, such as a 4-nitrophenyl or perfluorophenyl group, can increase the acidity of the NH groups in the thiourea structure. biointerfaceresearch.com This enhanced acidity facilitates stronger hydrogen bond interactions with biological targets, leading to improved biological activity. biointerfaceresearch.comacs.org

In a series of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea derivatives, compound 4c was identified as the most potent, indicating that the specific substitution pattern on the phenyl rings is critical for cytotoxicity. biointerfaceresearch.com Similarly, for a series of N,N'-diarylthiourea derivatives, the presence of certain fragments was found to either enhance or abolish antimicrobial activity, demonstrating the sensitivity of the biological response to structural modifications. bohrium.com

The linker between two thiourea moieties has also been shown to be a critical determinant of cytotoxicity. biointerfaceresearch.com Compounds with an ethylene (B1197577) or a second thiourea linker exhibited improved activity compared to those with no linker, suggesting that the spatial arrangement and flexibility of the molecule are important for its interaction with target molecules. biointerfaceresearch.com

Furthermore, the incorporation of a piperazine (B1678402) ring in some thiourea derivatives has been shown to enhance both potency and selectivity against certain parasites. mdpi.combohrium.com This highlights the potential for introducing heterocyclic moieties to improve the pharmacological profile of these compounds. The hydrophobicity and size of the substituents are also important factors, as they can influence the ability of the compound to cross cell membranes and reach its intracellular target. biointerfaceresearch.com

Table 2: Key Structural Features Influencing the Activity of this compound Derivatives

| Structural Feature | Influence on Activity | Example |

|---|---|---|

| Electron-withdrawing groups on phenyl ring | Increased acidity of NH groups, enhanced hydrogen bonding and biological activity | 4-nitrophenyl, perfluorophenyl substitutions |

| Substitution pattern on phenyl rings | Critical for cytotoxicity | 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) showed high potency |

| Linker between thiourea moieties | Affects cytotoxicity; ethylene or thiourea linkers improved activity | Bis-thiourea derivatives |

| Introduction of heterocyclic rings | Can enhance potency and selectivity | Piperazine-containing thiourea derivatives |

| Substituent hydrophobicity and size | Influences cell membrane permeability and target interaction | General observation across various derivatives |

Coordination Chemistry of 4 Amino Phenyl Thiourea and Its Metal Complexes

Ligand Synthesis and Purification for Metal Complexation

The synthesis of N-aryl thioureas, including (4-Amino-phenyl)-thiourea, can be achieved through several established methods. A prevalent route involves the reaction of an amine with an isothiocyanate. One common laboratory-scale synthesis involves the in-situ generation of an acyl isothiocyanate from an acyl chloride and a thiocyanate (B1210189) salt, which then reacts with an appropriate amine. semanticscholar.org

A typical procedure begins with dissolving potassium thiocyanate (KSCN) in a dry solvent like acetone. An acyl chloride, such as benzoyl chloride, is added dropwise to the stirring solution. semanticscholar.org This mixture is stirred to form the benzoyl isothiocyanate intermediate. Subsequently, a solution of the aryl amine—in this case, p-phenylenediamine (B122844)—in the same solvent is added. semanticscholar.org The reaction mixture is then typically heated under reflux for several hours to yield the N-acyl-N'-aryl thiourea (B124793) derivative. semanticscholar.org A final hydrolysis step would be required to remove the acyl group to yield the target this compound.

An alternative approach utilizes thiocarbonyl transfer reagents like 1,1'-thiocarbonyldiimidazole, which react with the amine to form the thiourea. google.com The synthesis scheme for a related thiourea ligand is shown below:

Step 1: Reaction of p-phenylenediamine with a suitable isothiocyanate precursor.

Step 2: The resulting product is often a solid that can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline product suitable for complexation reactions. google.com

Purification is crucial to remove any unreacted starting materials or by-products, as impurities can interfere with the formation and crystallization of metal complexes. The purity of the synthesized ligand is typically confirmed using techniques like melting point determination, elemental analysis, and spectroscopic methods such as FTIR and NMR.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound ligands generally involves the direct reaction of the ligand with a metal salt in a suitable solvent. grafiati.com The choice of solvent, reaction temperature, stoichiometry of reactants, and the presence or absence of a base can significantly influence the structure and coordination number of the resulting complex. mdpi.com Microwave-assisted synthesis has also been employed as an efficient method for preparing such complexes. researchgate.net

This compound is a flexible ligand capable of coordinating to metal ions in several ways:

Monodentate Coordination: The most common mode is coordination through the soft sulfur atom of the thiocarbonyl group. researchgate.netmdpi.com

Bidentate Chelation: The ligand can act as a bidentate chelating agent. Given its structure, chelation could occur through the sulfur and the nitrogen of the amino group attached to the phenyl ring (S,N-chelation). mdpi.com For related acylthioureas, bidentate coordination through the sulfur and carbonyl oxygen atoms (S,O-chelation) is frequently observed. conicet.gov.arresearchgate.net

Bridging Coordination: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

This compound and its derivatives form stable complexes with a wide range of transition metals, owing to the affinity of the soft sulfur donor for soft metal ions.

Palladium(II) and Platinum(II)/(IV) Complexes: Complexes of palladium and platinum with thiourea derivatives are widely studied. researchgate.nettjnpr.org They are typically synthesized by reacting the ligand with salts like K₂PdCl₄ or K₂PtCl₄. mdpi.comnih.gov The resulting complexes often exhibit square planar geometry, with the ligand coordinating in either a monodentate (through sulfur) or bidentate fashion. mdpi.com

Copper(I)/(II) Complexes: Copper complexes of thiourea ligands have been reported. google.comtjnpr.org Depending on the starting salt and reaction conditions, both Cu(I) and Cu(II) complexes can be formed. The geometry can vary from linear for some Cu(I) complexes to square planar or tetrahedral for Cu(II) complexes.

Nickel(II) Complexes: Nickel(II) can form complexes with various geometries, including square planar and tetrahedral. researchgate.netacs.org Studies on related N-substituted thioureas show that coordination is typically through the sulfur atom. researchgate.net

Ruthenium(II) Complexes: Half-sandwich "piano-stool" ruthenium(II) complexes containing thiourea ligands have been synthesized. nih.gov In these complexes, the thiourea ligand typically coordinates to the ruthenium center in a monodentate fashion through the sulfur atom. nih.gov

Gold(I) and Silver(I) Complexes: Gold(I) and silver(I) form complexes with thiourea derivatives, often resulting in linear or three-coordinate geometries. mdpi.com The coordination behavior can be influenced by other ligands present in the coordination sphere. mdpi.com

Table 1: Selected Structural Data for Transition Metal Complexes with Thiourea-type Ligands

| Complex | Metal Ion | Geometry | Coordination Mode | Reference |

|---|---|---|---|---|

| [Pd(L)₂] (L = N,N-diaryl-thiourea) | Pd(II) | Square Planar | S-monodentate | researchgate.net |

| [RuCl(L)(η⁶-C₆H₆)] (L = aroyl thiourea) | Ru(II) | Piano-stool | S-monodentate | nih.gov |

| [NiL₂(Cl)₂] (L = N-phenyl-N'-aryl thiourea) | Ni(II) | Tetrahedral | S-monodentate | researchgate.net |

| [Ag(T1)(PPh₃)]OTf (T1 = phosphino-thiourea) | Ag(I) | Distorted Trigonal | P,S-chelate | mdpi.com |

This table is illustrative and based on data for various N-substituted thiourea ligands.

While less common than transition metal complexes, thiourea derivatives also coordinate to main group metals, particularly heavier post-transition metals that exhibit softer character. Complexes with Zn(II), Cd(II), and Hg(II) are frequently reported alongside their transition metal counterparts. researchgate.netmdpi.com In these complexes, the this compound ligand typically coordinates as a neutral monodentate ligand through its sulfur atom or as an anionic bidentate chelating ligand. mdpi.com The resulting geometries are often tetrahedral for four-coordinate complexes.

Transition Metal Complexes of this compound

Spectroscopic and Magnetic Properties of Metal-Thiourea Complexes

Spectroscopic techniques are indispensable for characterizing metal complexes of this compound and elucidating the nature of the metal-ligand interaction.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the ligand's coordination mode. The key vibrational bands are those associated with the thioamide group (-NH-C=S). Upon coordination of the ligand to a metal through the sulfur atom, a decrease in the frequency of the C=S stretching vibration is typically observed, while the C-N stretching frequency may increase. mdpi.com The N-H stretching bands can also provide information on whether the amine nitrogen is involved in coordination or hydrogen bonding. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Pd(II), Pt(II), Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the complex in solution. Upon complexation, the signals for the protons and carbons near the coordination site experience shifts. For instance, the chemical shift of the N-H proton often changes significantly upon coordination. mdpi.com

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes provide information about their electronic structure and geometry. The spectra typically show intraligand π→π* and n→π* transitions. For transition metal complexes, weaker d-d transition bands may be observed in the visible region, which are characteristic of the metal ion's coordination environment and geometry. researchgate.netresearchgate.net The formation of a complex is often indicated by a shift in the ligand's absorption bands. researchgate.net

Magnetic Susceptibility: Magnetic moment measurements are used to determine the number of unpaired electrons in a complex, which helps in assigning the oxidation state and spin state of the central metal ion. This data is crucial for distinguishing between different possible geometries, such as square planar (often diamagnetic) and tetrahedral (often paramagnetic) for a d⁸ ion like Ni(II). researchgate.netresearchgate.net

Table 2: Typical Spectroscopic Data for a Thiourea Ligand and its Metal Complex

| Compound/Complex Type | Key IR Bands (cm⁻¹) ν(C=S) | ¹H NMR (ppm) δ(N-H) | Key UV-Vis Bands (nm) | Reference |

|---|---|---|---|---|

| Free Thiourea Ligand | ~1211, ~601 | ~9.29 | Intraligand transitions | mdpi.com |

This table presents generalized data based on N-Phenylmorpholine-4-carbothioamide and its complexes. mdpi.com

Theoretical Investigations of Metal-Ligand Bonding and Complex Stability

Computational methods, particularly Density Functional Theory (DFT), have become vital for gaining deeper insight into the electronic structure, bonding, and stability of metal complexes. semanticscholar.orgtjnpr.org

Geometry Optimization: DFT calculations are used to predict the ground-state geometry of the complexes. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model. semanticscholar.org

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the electronic properties and reactivity of the complex. In a typical metal-thiourea complex, the HOMO may be localized on the ligand (especially the sulfur atom), while the LUMO may be centered on the metal, indicating the ligand-to-metal charge transfer character of the bonding. semanticscholar.org

Molecular Electrostatic Potential (MESP): MESP maps are used to visualize the charge distribution and predict reactive sites. For the this compound ligand, the MESP would show negative potential around the sulfur and nitrogen atoms, confirming them as the likely sites for metal coordination (nucleophilic sites). semanticscholar.org

Bonding Analysis: Theoretical methods allow for a quantitative description of the metal-ligand bond, partitioning it into covalent and electrostatic contributions. This helps in understanding the nature and stability of the coordination bond.

These theoretical studies complement experimental findings, providing a complete picture of the structure and bonding in this compound metal complexes.

Catalytic Applications of this compound Metal Complexes

Metal complexes containing thiourea-based ligands have emerged as effective catalysts in various organic transformations. nih.govtandfonline.com While specific catalytic applications for complexes of this compound are not extensively detailed in the literature, the activity of related complexes suggests significant potential.

Hydrogenation and Reduction Reactions: Iron(II) complexes with acylthiourea ligands supported on nanoparticles have been successfully used as recyclable catalysts for the transfer hydrogenation of ketones and other carbonyl compounds. nih.gov Furthermore, chiral ruthenium(II) complexes bearing thiourea ligands have shown high efficiency and enantioselectivity in the reduction of ketones. nih.gov

Asymmetric Catalysis: Chiral thiourea derivatives, often used as organocatalysts, can also be incorporated into metal complexes. jst.go.jp The metal center can act as a Lewis acid to activate a substrate, while the thiourea moiety can direct the stereochemical outcome through hydrogen bonding, making these systems promising for asymmetric catalysis. jst.go.jp

The presence of the additional amino group in this compound could be exploited to anchor the catalytic complex to a solid support, facilitating catalyst recovery and reuse. It could also play a direct role in the catalytic cycle, potentially participating in bifunctional activation of substrates. The rich coordination chemistry and structural versatility of this compound metal complexes make them highly attractive candidates for the development of new and efficient homogeneous and heterogeneous catalysts.

Advanced Materials Science Applications of 4 Amino Phenyl Thiourea Scaffolds

Development of Chemosensors and Biosensors Based on Thiourea (B124793) Derivatives

The thiourea moiety is a cornerstone in the design of chemosensors and biosensors due to its dual nature as an excellent hydrogen-bond donor and a soft Lewis base, enabling potent interactions with both anions and cations. bohrium.comnih.gov The protons in the thioamide (-(C=S)NH-) group are significantly more acidic than their oxo-amide counterparts, making them powerful hydrogen bond donors. nih.gov This functionality, when integrated with a signaling unit like a fluorophore, allows for the creation of sensors that can detect analytes through mechanisms such as photo-induced electron transfer (PET), intramolecular charge transfer (ICT), or deprotonation, resulting in a measurable optical response. researchgate.netuzh.chresearchgate.net

Selective Detection of Metal Ions

Thiourea derivatives are highly effective ligands for soft metal ions. The sulfur atom acts as a recognition site, coordinating with metal cations and modulating the photophysical properties of an attached chromophore or fluorophore. uzh.chnih.gov This interaction often disrupts a PET quenching process, leading to a "turn-on" fluorescence response. researchgate.net Sensors based on this principle have been developed for various environmentally and biologically significant metal ions. For instance, thiourea-based fluorescent chemosensors have demonstrated high affinity and selectivity for ions such as mercury (Hg²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺) in aqueous environments. researchgate.netnih.gov The design can be tuned by modifying the binding domain appended to the thiourea unit to achieve selectivity for different metal ions like silver (Ag⁺) and lead (Pb²⁺). uzh.chmdpi.com

Table 1: Examples of Thiourea-Based Chemosensors for Metal Ion Detection This table is representative of thiourea-based sensors and their general capabilities.

| Sensor Type/Backbone | Target Ion | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Naphthalimide-Thiourea | Hg²⁺ | Fluorescence Enhancement (PET) | ≤ 15 nM | researchgate.net |

| Naphthyl-Thiourea | Ag⁺ | Fluorescence "Turn-on" | 3.82 µM | mdpi.com |

| Pyridine-dicarboxamide-Thiourea | Pb²⁺ | Fluorescence Changes | 2.31 µM | mdpi.com |

Anion Recognition and Sensing Platforms

The hydrogen-bonding capability of the thiourea N-H protons is central to its use in anion recognition. bohrium.com These protons can form strong, directional hydrogen bonds with a variety of anions, particularly those with high charge density and basicity, such as fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). researchgate.netnih.gov The binding event can be transduced into a colorimetric or fluorescent signal. researchgate.net In many cases, interaction with highly basic anions like fluoride in organic solvents leads to the deprotonation of the thiourea group, causing a dramatic and visually perceptible color change. tandfonline.comacs.org This property enables the design of "naked-eye" sensors. Researchers have synthesized sophisticated receptors, such as those incorporating carbazole (B46965) units linked to phenylaminothiourea groups, which exhibit selective complexation with biologically important anions. researchgate.net

Table 2: Examples of (Phenyl)-thiourea Derivatives in Anion Recognition This table illustrates the application of phenyl-thiourea scaffolds in sensing various anions.

| Receptor Structure | Target Anion(s) | Method of Detection | Key Finding | Reference |

|---|---|---|---|---|

| Carbazole-phenylaminothiourea | F⁻, H₂PO₄⁻ | UV-vis, ¹H NMR | Selective complexation | researchgate.net |

| 4-nitrophenylthiourea | F⁻, CH₃COO⁻, H₂PO₄⁻ | Colorimetric (Deprotonation) | High affinity for basic anions | tandfonline.com |

| 4-nitrophenylthiourea (MT4N) | F⁻ | UV-vis, ¹H NMR, Fluorescence | High affinity (log K₁ = 5.98) and colorimetric detection | nih.gov |

Recognition of Specific Biomolecules

The principles of molecular recognition inherent in thiourea scaffolds extend to the sensing of complex biomolecules. A significant application lies in the field of chiral recognition, particularly for amino acids and their derivatives. mdpi.comacs.org Chiral bis-thiourea sensors can form diastereomeric complexes with enantiomers of N-protected amino acids. acs.org This interaction results in distinct chemical shifts in ¹H or ¹³C NMR spectra, a phenomenon known as enantiodiscrimination. mdpi.com This allows for the determination of the absolute configuration and enantiomeric purity of the amino acid derivatives. For this process to be effective, an achiral base like 1,4-diazabicyclo[2.2.2]octane (DABCO) is often required to ensure the solubility of the amino acid substrate and facilitate the formation of the host-guest complex. mdpi.comacs.org

Polymer Chemistry and Functional Polymer Materials Utilizing Thiourea Moieties

The (4-Amino-phenyl)-thiourea moiety can be incorporated into polymeric structures to impart specific functionalities. These thiourea-containing polymers are synthesized for applications such as heavy metal ion removal, where the sulfur and nitrogen atoms act as effective chelation sites. scirp.org For example, novel poly(azomethine amide)s containing phenyl thiourea groups have been developed as adsorbents for copper (Cu²⁺) and cadmium (Cd²⁺) ions from aqueous solutions. scirp.org Furthermore, poly(thiourea-amide)s derived from monomers like 1-(4-aminobenzoyl)-3-(3-aminophenyl) thiourea have been synthesized and studied for their thermal behavior and potential use in high-performance applications. acs.org The thiourea group can be introduced into a polymer either by polymerizing thiourea-containing monomers or by post-polymerization modification of a pre-existing polymer. acs.org Functionalized diarylcarbenes, for instance, have been used to introduce thiourea functions onto the surface of polystyrene, creating materials capable of reversibly binding hydrogen peroxide and exhibiting biocidal activity. acs.org

Supramolecular Chemistry and Crystal Engineering with this compound

In the realm of supramolecular chemistry and crystal engineering, the thiourea group is a highly reliable and predictable building block, or synthon, for directing the assembly of molecules in the solid state. researchgate.net Its ability to form robust and directional hydrogen bonds is the key to its utility in designing crystalline materials with specific architectures and properties. acs.org

Design and Characterization of Co-crystals and Polymorphs

The ability of this compound to form specific, directional hydrogen bonds through its amino (-NH2) and thiourea (-NH-C(=S)-NH-) moieties makes it a prime candidate for crystal engineering. This field focuses on designing and synthesizing crystalline solids with desired physical and chemical properties by controlling the intermolecular interactions. Co-crystals, which are multi-component crystals held together by non-covalent interactions, and polymorphs, which are different crystalline forms of the same compound, are key areas of this research.

While specific research on the co-crystals and polymorphs of this compound is not extensively documented in publicly available literature, the principles of their design and characterization can be understood by examining related thiourea derivatives. The primary strategy for forming co-crystals with thiourea-containing molecules involves the use of co-formers that have complementary hydrogen bond acceptors, such as carboxylic acids or other nitrogen-containing heterocycles. The resulting supramolecular synthons, typically involving N–H···O or N–H···N hydrogen bonds, dictate the packing of the molecules in the crystal lattice. mdpi.comiapchem.org

The characterization of these crystalline forms relies heavily on single-crystal X-ray diffraction (SC-XRD) and X-ray powder diffraction (XRPD). mdpi.commdpi.com SC-XRD provides detailed information about the three-dimensional arrangement of atoms, bond lengths, bond angles, and the specific hydrogen bonding patterns that define the crystal structure. mdpi.com XRPD is crucial for identifying different polymorphic forms and for confirming the phase purity of a synthesized co-crystal. mdpi.com Spectroscopic techniques like Fourier-transform infrared spectroscopy (FT-IR) are also vital, as shifts in the vibrational frequencies of the N-H and C=S groups can confirm the involvement of these moieties in hydrogen bonding. mdpi.com